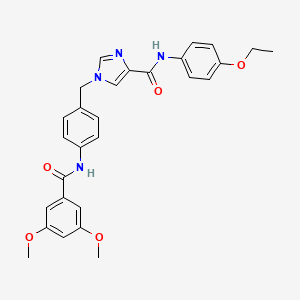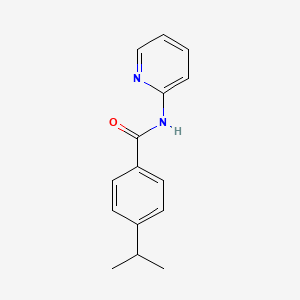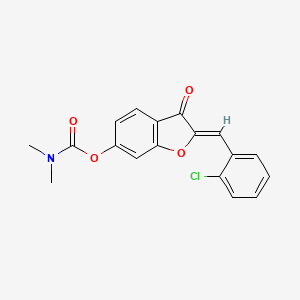
2-(1,1-Difluoroethyl)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)pyridin-4-OL typically involves the introduction of the difluoroethyl group onto the pyridine ring. One common method is the difluoromethylation of a pyridine derivative. For example, starting with 4-hydroxypyridine, the difluoroethyl group can be introduced using difluoromethylating agents under specific reaction conditions . The reaction may involve the use of catalysts and solvents to achieve the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation of the final product to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)pyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridin-4-OL has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects . The hydroxyl group at the 4-position may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)pyridine: Lacks the hydroxyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Hydroxypyridine: Lacks the difluoroethyl group, which may result in different chemical properties and applications.
2-(1,1-Difluoroethyl)phenol: Similar structure but with a phenol ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
2-(1,1-Difluoroethyl)pyridin-4-OL is unique due to the presence of both the difluoroethyl group and the hydroxyl group on the pyridine ring.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEOXILDUHSBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)C=CN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2517981.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2517988.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2517990.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)


![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-n-[2-(2,3-dihydro-1h-indole-1-sulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)
